molecular formula C11H13BrO3 B12964108 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one CAS No. 105174-63-8

3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one

Cat. No.: B12964108
CAS No.: 105174-63-8
M. Wt: 273.12 g/mol
InChI Key: KQLQRFSDSLIQRV-UHFFFAOYSA-N
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Description

3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol . This compound is characterized by the presence of a bromine atom attached to a propanone backbone, which is further substituted with a 3,4-dimethoxyphenyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with bromoacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(3,4-dimethylphenyl)propan-1-one
  • 3-Bromo-1-(3,4-dihydroxyphenyl)propan-1-one
  • 3-Bromo-1-(3,4-dimethoxyphenyl)butan-1-one

Uniqueness

3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. The methoxy groups enhance its solubility in organic solvents, while the bromine atom provides a site for nucleophilic substitution reactions .

Properties

CAS No.

105174-63-8

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

3-bromo-1-(3,4-dimethoxyphenyl)propan-1-one

InChI

InChI=1S/C11H13BrO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5-6H2,1-2H3

InChI Key

KQLQRFSDSLIQRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCBr)OC

Origin of Product

United States

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